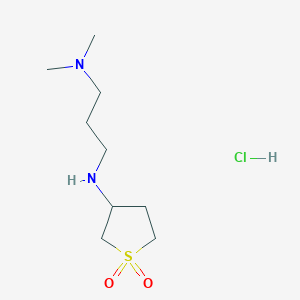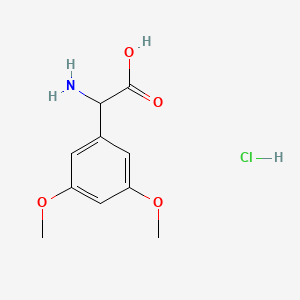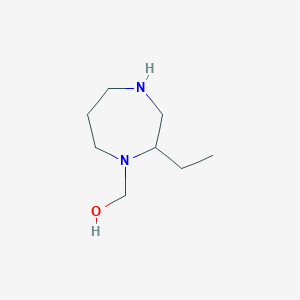
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylpropane-1,3-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is a versatile chemical compound with a molecular formula of C9H21ClN2O2S and a molecular weight of 256.79 g/mol . This compound is known for its high purity and is used in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using bulk manufacturing techniques. The process involves the same basic synthetic route but is optimized for large-scale production. This includes the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity .
化学反应分析
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(3-((3-(Dimethylamino)propyl)amino)propyl)dimethylamine: This compound has a similar structure but lacks the tetrahydrothiophene ring.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and has different functional groups.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its tetrahydrothiophene ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .
属性
分子式 |
C9H21ClN2O2S |
|---|---|
分子量 |
256.79 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9;/h9-10H,3-8H2,1-2H3;1H |
InChI 键 |
RFCXRJGBBZYPMK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1CCS(=O)(=O)C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)

![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)








![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
